Acetamidine Hydroiodide

Description

Acetamidine Hydroiodide (C₂H₆N₂·HI, molecular weight 186.00) is a hygroscopic crystalline solid with a white to light yellow appearance at 20°C . It is primarily used in laboratory research, particularly in synthetic chemistry and electrochemistry, due to its role as a precursor in heterocyclic compound synthesis and ionic liquid applications . The compound exhibits high purity (>98%) and requires stringent storage conditions to prevent moisture absorption, typically under inert gas in cool, dry environments . Key hazards include skin and eye irritation (H315, H319), necessitating protective equipment during handling .

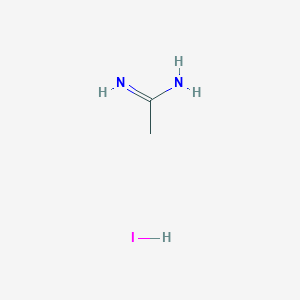

Structurally, acetamidine derivatives feature a planar amidine group (-C(=NH)-NH₂) with a methyl substituent. The hydroiodide salt forms via protonation of the amidine nitrogen, with the iodide anion influencing its solubility and reactivity .

Properties

IUPAC Name |

ethanimidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.HI/c1-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYGJCFIYJVWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452099-14-7 | |

| Record name | Acetamidine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Acetamidine Hydroiodide, also known as Acetamidinium Iodide, is primarily used in the modification of perovskite structures. It is often used to tune the electrical properties of perovskite solar cells and LEDs. The primary target of this compound is the perovskite structure itself.

Mode of Action

It is known that it interacts with its targets (perovskite structures) by altering their electrical properties. This interaction results in changes to the performance and efficiency of devices such as solar cells and LEDs.

Biochemical Pathways

It is known that the compound plays a role in the formation and stability of perovskite structures. These structures are crucial in the function of certain electronic devices, and any changes to these structures can have downstream effects on the device’s performance.

Pharmacokinetics

It is known that the compound is soluble in water, which could potentially impact its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the electrical properties of perovskite structures. These changes can affect the performance and efficiency of devices that utilize these structures, such as solar cells and LEDs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness in modifying perovskite structures can be influenced by factors such as light, moisture, and pH. These factors can affect the persistence of this compound in the environment, as well as its ability to interact with its targets.

Biochemical Analysis

Biochemical Properties

It is known that Acetamidine Hydroiodide interacts with various biomolecules in the context of perovskite structures

Cellular Effects

It is known that it can influence the electrical properties of perovskite solar cells and LEDs

Molecular Mechanism

It is known to interact with perovskite structures, influencing their electrical properties This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

Acetamidine hydroiodide is a chemical compound with the formula . It is a derivative of acetamidine and has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

This compound is a hygroscopic solid that forms colorless monoclinic crystals. It is soluble in water and alcohol, which facilitates its use in various chemical reactions. The synthesis typically involves the reaction of acetonitrile with hydrogen iodide, followed by treatment with ammonia in an ethanol medium. This process yields this compound as a stable product that can be utilized in further chemical applications.

Antimicrobial Activity

Recent studies have indicated that acetamidine derivatives exhibit significant antimicrobial properties. For instance, novel acetamide derivatives have been synthesized and evaluated for their antibacterial potential against various bacterial strains. The results demonstrated that certain derivatives possess potent activity, suggesting that modifications to the acetamidine structure can enhance its efficacy against pathogens .

Neuroprotective Effects

Research has shown that compounds related to acetamidine can exhibit neuroprotective effects. A study focused on substituted acetamides demonstrated their ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of BChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .

Case Study 1: Inhibition of BChE

A specific study evaluated a series of substituted acetamides for their BChE inhibition capabilities. Compound 8c exhibited the highest inhibition with an IC50 value of 3.94 μM, indicating strong potential for treating conditions where BChE plays a detrimental role . The study utilized molecular docking techniques to confirm binding interactions at the active site, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, various acetamide derivatives were synthesized and tested against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that specific modifications to the acetamidine structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values as low as 5 µg/mL . This underscores the versatility of acetamidine derivatives in medicinal chemistry.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Compound | IC50/MIC Value | Target |

|---|---|---|---|

| BChE Inhibition | 8c | 3.94 μM | Butyrylcholinesterase |

| Antimicrobial Activity | Various | 5 µg/mL | E. coli, S. aureus |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₂H₇IN₂

- Molecular Weight : 185.99 g/mol

- CAS Number : 1452099-14-7

- Appearance : White crystalline powder

- Melting Point : Approximately 100 °C

Scientific Research Applications

Acetamidine Hydroiodide has gained attention due to its unique properties that facilitate various chemical reactions and applications.

Synthesis of Nitrogen-Containing Compounds

This compound is primarily used as a precursor for synthesizing nitrogen-containing heterocycles. These include:

- Imidazoles : Used in pharmaceuticals and agrochemicals.

- Pyrimidines : Important in nucleic acid chemistry.

- Triazines : Utilized in herbicides and other agrochemicals.

Research has indicated that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth.

- Anticancer Activity : Some derivatives have been evaluated for their efficacy against cancer cell lines, demonstrating promising results in vitro.

Material Science

This compound is utilized in the development of advanced materials:

- Perovskite Solar Cells and LEDs : The compound is used to tune the electrical properties of perovskite materials, enhancing their stability and efficiency compared to traditional materials like Formamidinium Iodide .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of phenyl- and heteryl acetamidines as inhibitors of nitric oxide synthases (NOS). The results indicated that specific derivatives exhibited significant anticancer properties, suggesting potential therapeutic applications .

Case Study 2: Perovskite Solar Cells

Research highlighted the use of Acetamidinium Iodide in enhancing the performance of perovskite solar cells. The study demonstrated that incorporating this compound improved the stability and efficiency of the solar cells compared to those made with traditional alkylammonium halides .

Comparison with Similar Compounds

Table 1: Comparative Properties of Acetamidine Derivatives and Related Compounds

Key Observations :

- Counterion Effects : The iodide in this compound increases molecular weight and alters redox behavior compared to chloride salts, making it suitable for chloroaluminate electrolytes in aluminum-ion batteries .

- Hygroscopicity : Both this compound and Hydrochloride are hygroscopic, but the former requires stricter inert storage .

- NMR Signatures : In AlCl₃-based ionic liquids, this compound exhibits split NH proton signals (δ = 6.30 ppm) due to structural interactions, whereas the hydrochloride shows a single carbonyl signal (δ = 172.3–172.8 ppm) .

Preparation Methods

Formation of Acidic Methanol (Methanol Hydroiodide)

- Reagents : Methanol is saturated with hydroiodic acid (HI) gas or treated with concentrated HI to form methanol hydroiodide (acidic methanol).

- Drying Step : Concentrated sulfuric acid may be used to dry the hydroiodic acid gas before introduction into methanol to avoid water contamination.

- Concentration Control : The concentration of acid methanol is critical, typically maintained around 46-48% w/w for hydrochloride; a similar range is expected for hydroiodide to optimize reaction efficiency.

Reaction with Acetonitrile

- Procedure : Acidic methanol is placed in a reaction vessel, and acetonitrile is added dropwise under controlled temperature conditions (approximately 9-11 °C initially).

- Temperature Control : After addition, the mixture is maintained at 20-28 °C for 5-7 hours to facilitate the formation of the intermediate acetamidine species.

- Reaction Equation :

$$

\text{CH}3\text{CN} + \text{CH}3\text{OH} + \text{HI} \rightarrow \text{CH}3\text{C}(=\text{NH})\text{OCH}3 \cdot \text{HI}

$$

Ammoniation Step

- Ammonia Source : Ammonia dissolved in methanol (ammonia methanol) is added to convert the intermediate to acetamidine hydroiodide.

- Addition Mode : Slow addition at low temperature (0-5 °C) initially to control exotherm, followed by faster addition as pH approaches 4-5.

- pH Control : The reaction is monitored until pH reaches 7-8, indicating completion.

- Temperature : The ammoniation reaction temperature is controlled below 60 °C to optimize yield and purity.

Isolation and Purification

- Centrifugation : After ammoniation, by-products such as ammonium iodide are removed by centrifugation.

- Methanol Removal : Methanol is distilled off under reduced pressure.

- Final Product : The this compound is obtained as a purified solid after further centrifugation.

Optimized Parameters and Yields

| Step | Parameter | Typical Value / Range |

|---|---|---|

| Acidic methanol concentration | 46-48% (w/w) | Critical for intermediate formation |

| Initial temperature (acetonitrile addition) | 9-11 °C | Controls reaction rate |

| Reaction temperature (acetamidine formation) | 20-28 °C | 5-7 hours duration |

| Ammonia methanol concentration | 15-17% (w/w) | Ensures efficient ammoniation |

| Ammoniation temperature | 0-5 °C (initial), ≤60 °C (later) | Controls exotherm and product quality |

| pH at completion | 7-8 | Indicates reaction completion |

| Yield | ~87.6% (for hydrochloride analog) | Expected similar for hydroiodide salt |

Research Findings and Industrial Considerations

- Clean Production : Novel processes utilize by-product hydrogen iodide gas from industrial sources to synthesize acid methanol, reducing waste and cost.

- Environmental Impact : Using hydroiodic acid instead of hydrochloric acid may require special corrosion-resistant materials due to iodine's reactivity.

- Process Safety : Temperature and pH control are critical to avoid side reactions and ensure high purity.

- Scale-up : The stepwise addition and temperature control facilitate scaling to industrial production with yields above 85%.

Q & A

Q. What are the key physical and chemical properties of acetamidine hydroiodide relevant to laboratory handling?

this compound (C₂H₆N₂·HI) is a hygroscopic solid with a molecular weight of 186.00 g/mol. It appears as white to light yellow crystals or powder and is soluble in water. Critical handling properties include:

- Storage : Requires storage at room temperature (below 15°C in dry, inert gas conditions) to prevent moisture absorption .

- Hazards : Causes skin and eye irritation (H315, H319); incompatible with oxidizers, producing hazardous decomposition products like HI, CO, and nitrogen oxides .

- Purity : Commercial grades typically exceed 98% purity, with water content ≤100 ppm .

Q. How is this compound synthesized, and what are the critical reaction parameters?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, methods for analogous compounds (e.g., acetamidine hydrochloride) suggest adaptations using hydroiodic acid (HI). A plausible route involves:

- Condensation : Reacting acetonitrile with methanol in the presence of HI, followed by ammonolysis.

- Cyclization : Using HI instead of HCl in reactions with β-dicarbonyl compounds to form iodinated heterocycles (e.g., pyrimidines) . Key parameters include stoichiometric control of HI and inert atmosphere conditions to prevent iodide oxidation .

Q. What are the primary research applications of this compound?

The compound serves as:

- A precursor for synthesizing iodinated nitrogen heterocycles (e.g., pyrimidines, imidazoles), which are intermediates in pharmaceutical and biochemical research .

- A Lewis base in coordination chemistry due to its amidine group, enabling studies on enzyme inhibition or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other amidine salts (e.g., acetamidine hydrochloride, formamidine hydroiodide)?

A comparative analysis reveals:

- Nucleophilicity : The iodide ion in this compound enhances its nucleophilic reactivity compared to chloride analogs, facilitating faster substitution reactions .

- Thermal Stability : Formamidine hydroiodide decomposes at 127.9°C, while this compound’s stability under heating remains unstudied; differential scanning calorimetry (DSC) is recommended for characterization .

- Biological Targets : Unlike acetamidine hydrochloride (which interacts with Pseudomonas aeruginosa amidase), this compound’s bioactivity is underexplored, warranting proteomic screening .

Q. What methodological approaches are recommended for analyzing this compound purity and stability?

- Titration : Argentometric titration quantifies iodide content, while non-aqueous titration assesses amidine purity .

- Spectroscopy : IR spectroscopy confirms protonation at the imino nitrogen, as seen in acetamidine hydrochloride derivatives .

- Thermogravimetric Analysis (TGA) : Monitors moisture sensitivity and thermal decomposition, critical for optimizing storage conditions .

Q. How can researchers resolve contradictions in reported data on this compound’s solubility and stability?

Discrepancies in solubility (e.g., water vs. alcohol) may arise from variations in hydration states or impurity profiles. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.